molecular formula C9H13NOS B8701247 2-Methoxy-6-[(methylsulfanyl)methyl]aniline CAS No. 62926-90-3

2-Methoxy-6-[(methylsulfanyl)methyl]aniline

Cat. No. B8701247
CAS RN: 62926-90-3
M. Wt: 183.27 g/mol
InChI Key: VUVINWUCWKOMHV-UHFFFAOYSA-N
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Patent
US04578514

Procedure details

To a solution of 1.429 g (0.018 moles) of dry dimethyl sulfoxide and 2.27 g (0.015 moles) of dry n-butanesulfonic acid in 13 ml of dry chloroform, was added 2.2110 g (0.0148 moles) of o-methoxyphenyl isocyanate. After thirty minutes at room temperature, the reaction mixture was refluxed for three and a half hours. After cooling to room temperature, the reaction mixture was poured into 180 ml of ice-cold 10% aqueous sodium hydroxide solution. After extracting with methylene chloride, the organic layer was dried over anhydrous sodium carbonate, filtered and 0.10 g of succinimide was added. The resulting solution was concentrated to 100 ml and then refluxed for twenty hours. This solution was cooled, extracted with 10% aqueous sodium hydroxide solution and the organic layer dried over anhydrous magnesium sulfate and filtered. At this point, tridecane was added as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 0.338 g (22.4%) of o-methoxyaniline and 1.8319 g (67.6%) of 2 -methoxy-6-(methylthiomethyl)aniline. The results are included in Table II.
Quantity
1.429 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.211 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
22.4%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:4])=O.C(S(O)(=O)=O)CCC.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N:21]=C=O>C(Cl)(Cl)Cl>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21].[CH3:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:1][S:2][CH3:4])[C:16]=1[NH2:21]

Inputs

Step One
Name
Quantity
1.429 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2.27 g
Type
reactant
Smiles
C(CCC)S(=O)(=O)O
Name
Quantity
2.211 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N=C=O
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
180 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After thirty minutes at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for three and a half hours
EXTRACTION
Type
EXTRACTION
Details
After extracting with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
0.10 g of succinimide was added
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for twenty hours
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
At this point, tridecane was added as an internal standard

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.338 g
YIELD: PERCENTYIELD 22.4%
Name
Type
product
Smiles
COC1=C(N)C(=CC=C1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8319 g
YIELD: PERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578514

Procedure details

To a solution of 1.429 g (0.018 moles) of dry dimethyl sulfoxide and 2.27 g (0.015 moles) of dry n-butanesulfonic acid in 13 ml of dry chloroform, was added 2.2110 g (0.0148 moles) of o-methoxyphenyl isocyanate. After thirty minutes at room temperature, the reaction mixture was refluxed for three and a half hours. After cooling to room temperature, the reaction mixture was poured into 180 ml of ice-cold 10% aqueous sodium hydroxide solution. After extracting with methylene chloride, the organic layer was dried over anhydrous sodium carbonate, filtered and 0.10 g of succinimide was added. The resulting solution was concentrated to 100 ml and then refluxed for twenty hours. This solution was cooled, extracted with 10% aqueous sodium hydroxide solution and the organic layer dried over anhydrous magnesium sulfate and filtered. At this point, tridecane was added as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 0.338 g (22.4%) of o-methoxyaniline and 1.8319 g (67.6%) of 2 -methoxy-6-(methylthiomethyl)aniline. The results are included in Table II.
Quantity
1.429 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.211 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
22.4%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:4])=O.C(S(O)(=O)=O)CCC.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N:21]=C=O>C(Cl)(Cl)Cl>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21].[CH3:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:1][S:2][CH3:4])[C:16]=1[NH2:21]

Inputs

Step One
Name
Quantity
1.429 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2.27 g
Type
reactant
Smiles
C(CCC)S(=O)(=O)O
Name
Quantity
2.211 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N=C=O
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
180 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After thirty minutes at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for three and a half hours
EXTRACTION
Type
EXTRACTION
Details
After extracting with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
0.10 g of succinimide was added
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for twenty hours
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
At this point, tridecane was added as an internal standard

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.338 g
YIELD: PERCENTYIELD 22.4%
Name
Type
product
Smiles
COC1=C(N)C(=CC=C1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8319 g
YIELD: PERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.